Pyreno(2,1-b)thiophene
Description
Structure
3D Structure
Properties
CAS No. |
189-81-1 |
|---|---|
Molecular Formula |
C18H10S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
5-thiapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),3,7,9,11(19),12,14,16-nonaene |
InChI |
InChI=1S/C18H10S/c1-2-11-4-5-13-10-16-14(8-9-19-16)15-7-6-12(3-1)17(11)18(13)15/h1-10H |
InChI Key |
KBGGQFXYUZPGSX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CS5)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CS5)C=C2 |
Other CAS No. |
189-81-1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyreno 2,1 B Thiophene and Analogous Systems
Strategies for Annulation and Ring Closure in Pyreno(2,1-b)thiophene Synthesis
The formation of the thiophene (B33073) ring onto the pyrene (B120774) core, a process known as annulation, is a critical step in the synthesis of this compound. This is typically achieved through ring-closure reactions, which can be broadly categorized into intramolecular and electrophilic cyclization methods.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the thiophene ring in pyreno-fused systems. This approach involves a precursor molecule that already contains both the pyrene and a latent thiophene moiety, which are then induced to cyclize.
One notable example involves the synthesis of β,β-bis-(benzo[b]thienyl)dehydroalanine derivatives. uminho.pt These compounds, synthesized via Suzuki cross-coupling reactions, can undergo intramolecular cyclization to form pyrrole (B145914) derivatives. uminho.pt This method highlights the potential for creating complex heterocyclic systems through carefully designed precursors and cyclization conditions.
Another approach utilizes a copper-catalyzed Ullmann-type C(aryl)-S bond formation followed by an α-addition to an alkyne bond. researchgate.net This sequence allows for the synthesis of thiophene-fused π-systems with high selectivity and yield. researchgate.net The reaction mechanism is believed to proceed through an electrophilic sulfur species, demonstrating the versatility of intramolecular cyclization in forming new heterocyclic rings. researchgate.net
Directed Electrophilic Cyclization Methods for Fused Pyrene-Thiophene Scaffolds
Directed electrophilic cyclization offers a highly efficient route to fused polycyclic aromatic systems, including pyrene-thiophene scaffolds. acs.orgacs.org This method typically involves a two-step sequence: the synthesis of a non-fused skeletal ring system via cross-coupling reactions, followed by a ring-forming step induced by a strong electrophile. acs.org
The critical ring-forming step often utilizes 4-alkoxyphenylethynyl groups and is triggered by electrophiles such as trifluoroacetic acid or iodonium (B1229267) tetrafluoroborate. acs.org This process essentially creates phenanthrene (B1679779) moieties that are integrated into the extended polycyclic structure, and it can be applied to both benzenoid and benzenoid/thiophene systems. acs.org The yields for both the initial cross-coupling and the final cyclization are consistently high, often exceeding 80%. acs.org
This methodology has been successfully applied to the synthesis of various fused polycyclic aromatics, showcasing its versatility and efficiency in constructing complex molecular architectures. acs.org
Precursor Design and Functionalization for this compound Synthesis
The successful synthesis of this compound heavily relies on the strategic design and functionalization of its precursors. Regioselective functionalization of the pyrene core and the use of advanced thiophene precursors are key to achieving the desired isomer and substitution pattern.
Regioselective Pyrene Functionalization for Thiophene Annulation
The pyrene molecule has multiple reactive sites, making regioselective functionalization a significant challenge. The 1-, 3-, 6-, and 8-positions are the most susceptible to electrophilic attack, while the 4-, 5-, 9-, and 10-positions (K-region) exhibit alkene-like reactivity. mdpi.comnsf.gov
To control the position of thiophene annulation, researchers have developed strategies that involve initial functionalization of the K-region. nsf.gov For instance, the synthesis of 4,5-dimethoxypyrene allows for subsequent controlled monofunctionalization reactions, providing access to unsymmetrically substituted pyrene derivatives. nsf.gov Bromination, acylation, and formylation reactions can be employed to introduce functional groups with high to moderate regioselectivity. nsf.govresearchgate.net
These functionalized pyrenes then serve as platforms for the construction of the thiophene ring. For example, a thiophene-functionalized pyrene can be synthesized through a two- or four-fold alkyne annulation reaction promoted by triflic acid. researchgate.netrsc.org This strategy is a useful method for converting smaller polycyclic aromatics into larger, more complex structures like nanographenes. researchgate.net
| Precursor | Functionalization Reaction | Product | Reference |
| 4,5-Dimethoxypyrene | Rieche formylation | 4,5-Dimethoxypyrene-1-carbaldehyde | nsf.gov |
| 4,5-Dimethoxypyrene | Vilsmeier-Haack formylation | 4,5-Dimethoxypyrene-1-carbaldehyde | nsf.gov |
| 1,8-Dibromopyrene | Suzuki-Miyaura cross-coupling | 1,8-Bis(aryl)pyrene | mdpi.com |
| 1,6-Dibromopyrene | Suzuki-Miyaura cross-coupling | 1,6-Bis(aryl)pyrene | mdpi.com |
Advanced Thiophene Precursors in Pyrene-Fused Systems
The choice of the thiophene precursor is also crucial for the successful synthesis of pyrene-fused systems. Advanced precursors can facilitate the cyclization reaction and introduce desired functionalities into the final molecule.
One approach involves the use of arylethynyl-substituted polycyclic arenes, which can be heated in the presence of elemental sulfur to form thiophene-fused systems. researchgate.net This method relies on the cleavage of an ortho-C-H bond and has been successfully applied to a variety of polycyclic aromatic hydrocarbons, including pyrene. researchgate.net
Another strategy employs 1-mercapto-3-yn-2-ols, which can undergo a 5-endo-dig S-cyclization catalyzed by a palladium complex to yield substituted thiophenes. mdpi.com This method offers a regioselective and atom-economical route to thiophene derivatives from readily available acyclic precursors. mdpi.com
The development of novel thiophene precursors continues to expand the synthetic toolbox for creating complex pyrene-fused materials with tailored properties.
| Thiophene Precursor Type | Reaction | Product | Reference |
| Arylethynyl-substituted pyrene | Thienannulation with elemental sulfur | Thiophene-fused pyrene | researchgate.net |
| 1-Mercapto-3-yn-2-ol | Pd-catalyzed heterocyclodehydration | Substituted thiophene | mdpi.com |
| 8-Halo-1-ethynylnaphthalene | Copper-catalyzed Ullmann-type C-S coupling | Naphtho[1,8-bc]thiophene | researchgate.net |
Multi-Component Reactions and One-Pot Syntheses of this compound Analogues
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful and efficient strategies for the construction of complex heterocyclic systems, including analogues of this compound. researchgate.netnih.govscirp.orgekb.egsioc-journal.cn These approaches offer several advantages, including operational simplicity, reduced waste, and the ability to generate molecular diversity from simple starting materials. researchgate.netnih.gov
While direct multi-component syntheses of this compound itself are not extensively reported, the principles have been applied to create related fused heterocyclic structures. For instance, a one-pot, three-component reaction of dialkyl acetylenedicarboxylates, alkyl or aryl isocyanides, and 2-thioxopyrimidin-4-ones has been used to synthesize pyrimido[2,1-b] acs.orgcapes.gov.brthiazin-6-ones in good yields. researchgate.net This reaction proceeds through a zwitterionic intermediate that is trapped by the thiouracil to form a ketenimine, which then cyclizes and rearranges. researchgate.net
Similarly, various bis-heterocycles, such as bis(pyrimido[4,5-b]quinolone) and bis(pyrido[2,3-d:6,5-d']dipyrimidine), have been synthesized via one-pot, multi-component reactions of 6-aminouracils or 6-aminothiouracils, terephthalaldehyde, and various CH-acids. nih.gov These reactions are often performed under mild conditions and without the need for a catalyst, making them environmentally friendly. nih.gov
The application of MCRs and one-pot methodologies to the synthesis of pyrene-containing heterocycles holds significant promise for the future development of novel materials with tailored electronic and photophysical properties.
| Reaction Type | Reactants | Product | Reference |
| Three-component | Dialkyl acetylenedicarboxylates, isocyanides, 2-thioxopyrimidin-4-ones | Pyrimido[2,1-b] acs.orgcapes.gov.brthiazin-6-ones | researchgate.net |
| Multi-component | 6-Aminouracils/thiouracils, terephthalaldehyde, CH-acids | Bis-pyridopyrimidine and bis-pyrimidoquinolone derivatives | nih.gov |
| Three-component | 6-Amino-1,3-dimethyluracil, arylaldehydes, malononitrile | Pyrido[2,3-d]pyrimidine derivatives | scirp.org |
Synthesis of this compound-Containing π-Conjugated Polymers and Copolymers
The incorporation of large, electron-rich aromatic units like this compound into macromolecular structures is a key strategy for developing advanced materials for organic electronics. The synthesis of π-conjugated polymers and copolymers containing the this compound moiety leverages modern cross-coupling methodologies to create materials with tailored electronic and photophysical properties for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). informaticsjournals.co.in
The primary synthetic pathways to these polymers are transition-metal-catalyzed polycondensation reactions. Methods such as Suzuki, Stille, and direct C-H arylation polycondensation are prominently used. researchgate.netrsc.orgmdpi.com These reactions involve the step-growth polymerization of precisely functionalized monomers. For instance, a di-brominated this compound monomer can be reacted with a co-monomer bearing two boronic ester groups (Suzuki polycondensation) or two organotin groups (Stille polycondensation) to build the polymer backbone. researchgate.netrsc.org
A prevalent design strategy is the creation of donor-acceptor (D-A) alternating copolymers. informaticsjournals.co.inresearchgate.net In this approach, the electron-donating this compound unit is copolymerized with an electron-accepting monomer. This D-A architecture effectively lowers the polymer's bandgap, which is advantageous for applications in photovoltaics. informaticsjournals.co.in While specific examples of polymers based on this compound are not extensively detailed, analogous systems provide clear blueprints for their synthesis. For example, the synthesis of polymers containing thieno[3,2-b]thiophene (B52689) or other fused thiophene systems often employs Pd(0)-catalyzed Stille coupling or Suzuki–Miyaura catalyst-transfer condensation polymerization. researchgate.netrsc.org
Moreover, direct C-H cross-coupling polycondensation has emerged as a more atom-economical method, avoiding the need for pre-functionalizing monomers with organometallic groups. mdpi.com This technique could be applied to polymerize a di-bromo-pyrenothiophene derivative with a thiophene-containing comonomer that has available C-H bonds for coupling. mdpi.com
The synthesis of complex donor-acceptor-donor (A-D-A) type molecules, which can be seen as model compounds for the repeating unit of a D-A polymer, illustrates these strategies. For instance, a thieno[3,2-b]thiophene-fused naphthalene (B1677914) donor core was synthesized and then flanked with electron-withdrawing end groups. diva-portal.org A similar approach can be envisioned for this compound-based materials, where the pyrenothiophene core is first synthesized and then polymerized with suitable acceptor units.
Table 1: Common Polymerization Methods for Thiophene-Containing π-Conjugated Polymers
| Polymerization Method | Monomer 1 Functional Group | Monomer 2 Functional Group | Catalyst System (Typical) | Reference |
|---|---|---|---|---|
| Stille Polycondensation | Organotin (e.g., -SnMe₃) | Halide (e.g., -Br) | Palladium(0) complex | researchgate.net |
| Suzuki Polycondensation | Boronic acid or ester | Halide (e.g., -Br) | Palladium(0) complex with ligand | rsc.org |
| Direct C-H Arylation | C-H bond | Halide (e.g., -Br) | Palladium catalyst | mdpi.com |
| Catalyst-Transfer Condensation | Biaryl monomer (e.g., PinB-Ar-Br) | N/A (self-condensing) | Palladium complex (e.g., AmPhos-Pd) | rsc.org |
Synthetic Routes to Positional Isomers of this compound
Positional isomers are compounds that share the same molecular formula but differ in the spatial arrangement of their constituent atoms. mdpi.com In the context of pyreno[b]thiophene, isomers arise from the different ways the thiophene ring can be fused to the pyrene skeleton. The synthesis of all three possible pyreno[b]thiophene isomers—pyreno[1,2-b]thiophene, pyreno[2,1-b]thiophene, and pyreno[4,5-b]thiophene—has been reported. capes.gov.br The distinct geometries of these isomers lead to variations in their electronic structure, conjugation pathways, and ultimately, their material properties, making their selective synthesis a topic of significant chemical interest. acs.org
The synthetic strategies for these isomers typically involve multi-step procedures starting from functionalized pyrene precursors. The specific approaches are tailored to direct the cyclization reaction to the desired positions on the pyrene core.
Pyreno[4,5-b]thiophene : A reported synthesis for this isomer involves the formation of a thioether intermediate which then undergoes an acid-catalyzed cyclization under relatively harsh conditions. acs.org This type of electrophilic cyclization is a common strategy for forming fused heterocyclic systems on polycyclic aromatic hydrocarbons.
Pyreno[1,2-b]thiophene : The synthesis of this isomer, along with the structurally related phenanthro[1,2-b]thiophene, can be achieved through coupling strategies that begin with the corresponding polycyclic aromatic precursors. vulcanchem.com This often involves building the thiophene ring onto a pre-existing, functionalized pyrene molecule.
Pyreno[2,1-b]thiophene : While specific details are less commonly cited, its synthesis is achieved through regioselective methods analogous to those used for its isomers, ensuring the correct annulation of the thiophene ring. capes.gov.br
The study of positional isomers is a recurring theme in materials chemistry, as the placement of heteroatoms or functional groups can have profound effects. For example, in other systems, changing the substitution pattern from ortho to meta to para dramatically alters steric hindrance and π-conjugation, leading to different optical and electronic properties. acs.org Similarly, the varied fusion topology of the pyrenothiophene isomers is expected to influence their performance in electronic devices.
Table 2: Positional Isomers of Pyreno[b]thiophene and Their Synthetic Approaches
| Isomer Name | Fusion Position | General Synthetic Strategy | Reference |
|---|---|---|---|
| Pyreno[1,2-b]thiophene | Fusion across the 1 and 2 positions of pyrene | Coupling strategies from pyrene precursors | capes.gov.brvulcanchem.com |
| Pyreno[2,1-b]thiophene | Fusion across the 2 and 1 positions of pyrene | Regioselective ring-forming reactions | capes.gov.br |
| Pyreno[4,5-b]thiophene | Fusion across the 4 and 5 positions of pyrene (peri-fusion) | Acid-catalyzed cyclization of a thioether intermediate | capes.gov.bracs.org |
Advanced Spectroscopic Investigations and Photophysical Characterization
Electronic Absorption Spectroscopy of Pyreno(2,1-b)thiophene and its Derivatives
The electronic absorption spectra of this compound-based molecules provide significant insights into their ground-state electronic structure and the nature of their electronic transitions.
The UV-vis absorption spectra of this compound derivatives typically exhibit distinct absorption bands. For instance, a series of novel pyreno[2,1-b]furan derivatives, which share a similar fused heterocyclic core with this compound, display two primary absorption regions. worktribe.com The bands in the shorter-wavelength region (around 300–370 nm) are characteristic of the π-conjugated system of the pyreno[2,1-b]furan skeleton. worktribe.com The longer-wavelength absorption bands (400–525 nm) are attributed to n–π* transitions. worktribe.com
Similarly, pyrene-substituted oligothiophene derivatives show a broad absorption band around 350 nm, which is assigned to the S0 → S2 transition of the pyrene (B120774) unit. researchgate.net The broadening of this band suggests the presence of pyrene-pyrene interactions in the ground state. researchgate.net A more discrete band at approximately 385 nm is also observed, corresponding to the S0 → S1 (n-π*) transition of the oligothiophene backbone. researchgate.net In some cases, weak absorption tails with vibrational peaks can be observed, which are attributed to electronic transitions such as HOMO → LUMO+1 or HOMO → LUMO+4, as revealed by theoretical calculations. acs.org
The introduction of different substituents onto the this compound framework can significantly influence the absorption characteristics. For example, in a study of pyreno[2,1-b]furan derivatives, a methoxy-substituted compound showed a red-shifted long-wavelength absorption maximum at 540 nm in the solid state. gdut.edu.cn In contrast, derivatives with tert-butyl, trifluoromethyl, and thiophenyl groups exhibited blue-shifted absorption peaks at 489 nm, 488 nm, and 472 nm, respectively. gdut.edu.cn This shift is attributed to the formation of J-aggregates in the former and H-aggregates in the latter. gdut.edu.cn
Theoretical studies, often employing density functional theory (DFT), are instrumental in assigning these electronic transitions. For instance, in positional isomers of thiophene-based chromophores, the intense absorption bands are assigned to specific electronic transitions between different molecular orbitals, such as HOMO–3 → LUMO+2 and HOMO–4 → LUMO. acs.org
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature in understanding the electronic properties and environmental sensitivity of this compound and related donor-π-acceptor (D-π-A) systems. rsc.orgnih.gov The variation in solvent polarity can differentially solvate the ground and excited states of a molecule, leading to shifts in the electronic absorption spectra. nih.gov
In push-pull thiophene-based derivatives, a small red shift in the ground state absorption spectra is observed when moving from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO. rsc.org For example, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) exhibit red shifts of about 10 nm and 18 nm, respectively. rsc.org This indicates a stronger stabilization of the excited state compared to the ground state in more polar solvents.
The solvatochromic behavior can be analyzed using models like the Kamlet-Taft and Catalán parameters, which help to distinguish between specific (e.g., hydrogen bonding) and non-specific (e.g., polarity/polarizability) solute-solvent interactions. rsc.org Studies have shown that for some thiophene (B33073) derivatives, non-specific interactions are dominant in controlling their photophysical properties. rsc.org Specifically, the Catalán solvent dipolarity/polarizability parameter is often found to play a significant role. rsc.org In some cases, a red shift is observed when transferring the molecule from the gas phase to a polar solvent, indicating a π-π* transition. globalresearchonline.net
These solvatochromic studies are not only fundamental for understanding the electronic nature of these molecules but also for designing materials with tunable optical properties for applications such as sensors and nonlinear optical devices. rsc.orgmdpi.com
Emission Spectroscopy of this compound and its Derivatives
The emission properties of this compound and its derivatives are a focal point of research due to their potential applications in luminescent materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes. worktribe.com
This compound-related structures, such as pyreno[2,1-b]furans, are known for their intense fluorescence. In dilute solutions, these compounds can exhibit strong green emission with high fluorescence quantum yields (Φf). worktribe.comgdut.edu.cn For example, a series of pyreno[2,1-b]furan derivatives in THF solution displayed emission maxima between 505 nm and 516 nm, with quantum yields ranging from 0.78 to 0.85. gdut.edu.cn The quantum yield was found to be dependent on the substituent, following the order: tert-butyl > methoxyl > thiophenyl > trifluoromethyl. gdut.edu.cn
In the solid state, however, the emission properties can change dramatically. The same pyreno[2,1-b]furan derivatives that emit green light in solution show a large red-shifted emission (625–640 nm) in the solid state. gdut.edu.cnnih.gov This significant shift is attributed to strong π-π stacking interactions in the aggregated state, which leads to a decrease in the fluorescence quantum yield to a range of 0.03–0.27. gdut.edu.cn
Similarly, other thiophene derivatives have been reported to have single-photon excited fluorescence (SPEF) in the range of ~530 nm with quantum yields around 40% and lifetimes of about 1 ns. chem-soc.si The emission profiles can be broad, and in some cases, show vibrational fine structure. nih.gov The position of substituents can also influence the fluorescence properties, with some isomers exhibiting more intense emission and higher quantum yields due to their molecular orbital properties and planarity. acs.org
Table 1: Photophysical Data for Selected Pyreno[2,1-b]furan Derivatives in THF Solution
| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| 2a | Methoxyl | 540 (solid) | 516 | 0.85 |
| 2b | tert-butyl | 489 | 510 | 0.78 |
| 2c | Trifluoromethyl | 488 | 508 | 0.82 |
| 3 | Thiophenyl | 472 | 505 | 0.80 |
Data sourced from multiple studies. worktribe.comgdut.edu.cn
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in dilute solutions become highly emissive upon aggregation. magtech.com.cn This effect is often observed in molecules with rotatable parts, where the restriction of intramolecular motions in the aggregated state blocks non-radiative decay pathways and opens up radiative channels. magtech.com.cn Several thiophene-containing tetraphenylethene derivatives have been shown to exhibit typical AIE characteristics, with enhanced emission in the aggregated state. rsc.orgnih.gov
In the context of this compound and its analogues, π-π stacking plays a crucial role in their solid-state luminescence. libretexts.org The planar structure of these expanded π-conjugated molecules facilitates strong intermolecular π-π stacking. gdut.edu.cn This can lead to significant changes in the emission spectra, often resulting in a red shift compared to the emission in solution. gdut.edu.cn For example, pyreno[2,1-b]furan derivatives show a large red-shifted emission of about 82 nm in the film state compared to that in THF solution. gdut.edu.cn The concentration-dependent photoluminescence spectra can reveal the onset of aggregation, with new emission bands appearing at higher concentrations, indicative of aggregate formation. gdut.edu.cn
The nature of the stacking, such as J-aggregation or H-aggregation, can influence the direction of the spectral shift. gdut.edu.cn Furthermore, the rigidity enforced by intramolecular π-π stacking can lead to enhanced solid-state luminescence by minimizing distortion between the ground and excited states. rsc.org
Nonlinear optical (NLO) materials, particularly those with strong two-photon absorption (TPA), are of great interest for applications in photonics, 3D optical data storage, and bioimaging. core.ac.ukchemistryviews.org TPA is a process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. wikipedia.org
This compound derivatives and related pyrene-fused systems have shown promising TPA properties. worktribe.comnih.gov The introduction of electron-donating groups can significantly enhance the TPA cross-section (δ). For example, in a series of pyreno[2,1-b]furan molecules, regulating the electronic effects of the substituents increased the TPA cross-section value up to 533 GM. worktribe.comnih.gov These compounds exhibit intense two-photon excited fluorescence in the 740–880 nm excitation range. gdut.edu.cn
The design of molecules with a donor-π-acceptor (D-π-A) or donor-acceptor-donor (DAD) architecture is a common strategy to achieve large TPA cross-sections. nih.gov Thiophene units are often used as part of the π-conjugated bridge in these systems. rsc.org Theoretical studies using DFT can predict the NLO properties, such as the first and second hyperpolarizability, and guide the design of new NLO materials. rsc.orgresearchgate.net For some thiophene derivatives, TPA cross-sections have been measured to be as high as 256 x 10⁻⁵⁰ cm⁴ s/photon. chem-soc.si The strength of the electron donor and acceptor groups plays a crucial role in determining the magnitude of the TPA response. chem-soc.sinih.gov
Time-Resolved Spectroscopy for Excited State Dynamics
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to investigate the ultrafast dynamics of excited states in molecules. mdpi.com This method allows for the observation of short-lived transient species and the elucidation of photophysical pathways such as internal conversion, intersystem crossing, and charge transfer. theralase.comrsc.orgresearchgate.net
In the study of thiophene-containing compounds, fs-TA has been instrumental in mapping the relaxation processes from the initial photoexcited state. nsf.govresearchgate.net For instance, upon photoexcitation, rapid spectral evolution within approximately 100 femtoseconds is often observed, indicating structural relaxation on the S1 potential energy surface. rsc.org The subsequent kinetics on the picosecond timescale can reveal processes like efficient intersystem crossing to the triplet manifold. rsc.org
For example, in a family of Ru(II) complexes incorporating a 1H-imidazo[4,5-f] kyoto-u.ac.jpepfl.ch-phenanthroline (ip) ligand appended to oligothiophene rings, fs-TA was used to follow the excited-state relaxation. nsf.gov Excitation at 400 nm led to the formation of transient species, and the decay kinetics, probed at specific wavelengths, provided insights into the lifetimes of these states. nsf.gov The spectra recorded at various delay times after photoexcitation show contributions from both ground-state bleach (GSB) and excited-state absorption (ESA). theralase.com In some systems, the analysis of transient absorption data reveals the formation of a state with triplet pair characteristics which then converts to long-lived isolated triplets. core.ac.uk
The versatility of fs-TA is further demonstrated in studies of various pyrene and thiophene derivatives. For different derivatives, the transient absorption spectra can show distinct features. For example, in phenyl-substituted peropyrenes, a broad absorption band appearing around 700 nm after excitation is assigned to the singlet exciton (B1674681) in the crystalline state, with a decay time constant of 150 ps. researchgate.net The absence of the characteristic T1 absorption band in the picosecond timescale under low excitation intensity suggests that the S1 state's energy is lower than twice the T1 state's energy. researchgate.net
Singlet fission (SF) is a process where a singlet exciton (S1) converts into two triplet excitons (2 x T1). researchgate.netnih.gov This phenomenon is of significant interest for enhancing the efficiency of photovoltaic devices. kyoto-u.ac.jpresearchgate.net For SF to be thermodynamically favorable, the energy of the singlet state must be equal to or greater than twice the energy of the triplet state (E(S1) ≥ 2E(T1)). researchgate.net
Transient absorption spectroscopy is a key technique for studying SF. kyoto-u.ac.jpcore.ac.uk The hallmark of SF is the observation of the formation of a triplet pair state, which subsequently evolves into long-lived, isolated triplets. core.ac.uk In studies of materials based on pyrene and thiophene, researchers look for the spectral signatures of these triplet excitons. For instance, in a push-pull low-bandgap polymer film, photoexcitation at 400 nm resulted in the prompt generation of a transient species that survived for nanoseconds, while the initial singlet excitons disappeared. kyoto-u.ac.jp This long-lived species was identified as a triplet exciton formed via ultrafast singlet fission. kyoto-u.ac.jp
However, not all thiophene-based materials exhibit singlet fission. In some cases, even when designed for SF, other photophysical processes like fast internal conversion to a dark singlet state can dominate. barbatti.org For example, in certain diketopyrrolopyrrole (DPP) and thiophene derivatives, no evidence of triplet formation was observed; instead, a rapid decay of the initial bright state to a short-lived dark state occurred. barbatti.org The viability of SF in a given material is highly dependent on the energetic alignment of its singlet and triplet states. researchgate.net In some systems, SF might be thermodynamically unfavorable from the relaxed S1 state but can occur from higher excited singlet states (Sn). kyoto-u.ac.jpresearchgate.net
Electrochemical Characterization using Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of chemical compounds. biologic.netrsc.org It provides information on oxidation and reduction potentials, which are crucial for understanding the electronic structure of materials. umons.ac.benih.gov The experiment involves scanning the potential of a working electrode and measuring the resulting current. biologic.netajrconline.org
The cyclic voltammogram of a compound reveals the potentials at which it undergoes oxidation and reduction. jku.at For this compound and its derivatives, these potentials are used to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). diva-portal.org The onset oxidation potential (E_ox) is related to the HOMO energy level, while the onset reduction potential (E_red) is related to the LUMO energy level. pkusz.edu.cn
For example, in a study of non-fullerene acceptors based on a thieno[3,2-b]thiophene-fused naphthalene (B1677914) donor core, CV was used to determine the HOMO and LUMO energy levels. diva-portal.org The compound PTT-IC showed an onset oxidation potential at 1.23 V and an onset reduction potential at -1.02 V, corresponding to HOMO and LUMO levels of -5.45 eV and -3.78 eV, respectively. diva-portal.org Its fluorinated counterpart, PTT-2FIC, exhibited an onset oxidation potential at 1.25 V and an onset reduction potential at -0.93 V, leading to HOMO and LUMO levels of -5.47 eV and -3.87 eV. diva-portal.org These values are crucial for designing efficient organic electronic devices.
The introduction of different substituents onto the thiophene ring can significantly alter the redox potentials. mdpi.comrsc.orgnih.gov Electron-donating groups generally lower the oxidation potential (raise the HOMO level), while electron-withdrawing groups increase the oxidation potential (lower the HOMO level). rsc.org For instance, studies on substituted terthiophenes have shown that an electron-withdrawing bromine substituent shifts the oxidation process to more anodic (positive) potentials. mdpi.com
The electrochemical band gap (E_g^ec) can be estimated from the difference between the onset oxidation and reduction potentials obtained from cyclic voltammetry. umons.ac.bemdpi.com This value provides an approximation of the HOMO-LUMO gap of the material in the solid state. researchgate.net
The formula to calculate the electrochemical band gap is: E_g^ec = E_ox^onset - E_red^onset
This electrochemical band gap is often compared with the optical band gap (E_g^opt) determined from the onset of absorption in the UV-Vis spectrum. umons.ac.bemdpi.com Typically, the electrochemical band gap is slightly higher than the optical band gap. mdpi.com
For the thieno[3,2-b]thiophene-fused non-fullerene acceptors mentioned previously, the electrochemical band gaps were calculated from their redox potentials. diva-portal.org PTT-IC had an electrochemical band gap of 1.73 eV, while the fluorinated PTT-2FIC had a narrower band gap of 1.67 eV. diva-portal.org This trend was consistent with their optical properties. diva-portal.org Similarly, for polymers based on thieno[3,2-b]thiophene (B52689), the electrochemical band gaps were found to be tunable, ranging from 1.46 eV to 1.92 eV depending on the side groups and polymer backbone structure. pkusz.edu.cn This tunability is a key aspect in the molecular engineering of materials for specific optoelectronic applications. pkusz.edu.cn
Data Table: Electrochemical Properties of Selected Thiophene Derivatives
| Compound | Onset Oxidation Potential (E_ox^onset) (V) | Onset Reduction Potential (E_red^onset) (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g^ec) (eV) | Reference |
| PTT-IC | 1.23 | -1.02 | -5.45 | -3.78 | 1.73 | diva-portal.org |
| PTT-2FIC | 1.25 | -0.93 | -5.47 | -3.87 | 1.67 | diva-portal.org |
Theoretical and Computational Chemistry Studies of Pyreno 2,1 B Thiophene
Density Functional Theory (DFT) for Ground State Electronic Structure
DFT is a cornerstone of modern computational chemistry for investigating the ground-state electronic properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for large π-conjugated systems.
Due to the fused aromatic ring system, Pyreno(2,1-b)thiophene is expected to have a rigid and highly planar structure. This planarity is crucial as it facilitates extensive π-conjugation across the molecule, which is a key determinant of its electronic properties. Studies on analogous pyreno-fused systems confirm that the core structure is essentially planar, which encourages strong intermolecular π-π stacking interactions in the solid state. acs.orggdut.edu.cn These interactions are significant for charge transport in organic semiconductor applications.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes. The energy of the HOMO relates to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical stability, reactivity, and the energy of its lowest-lying electronic transition. mdpi.comresearchgate.net
In large conjugated systems like this compound, both the HOMO and LUMO are typically π-orbitals delocalized over the entire molecular framework. researchgate.net DFT calculations for analogous pyreno[2,1-b]furan molecules show that the HOMO and LUMO are predominantly located on the pyreno[2,1-b]furan core, including the furan (B31954) ring and parts of any substituents. gdut.edu.cn Introducing electron-donating or electron-withdrawing groups can systematically tune the HOMO and LUMO energy levels, thereby modifying the HOMO-LUMO gap and, consequently, the molecule's photophysical properties. rsc.org For instance, in related thiophene-based chromophores, the electron-rich nature of the thiophene (B33073) ring leads to elevated HOMO energies. fonlo.org
Table 1: Calculated Frontier Molecular Orbital Properties of a Representative Pyreno[2,1-b]furan Analogue (Data adapted from studies on substituted pyreno[2,1-b]furan to illustrate typical values)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| Pyreno[2,1-b]furan derivative | -5.45 | -2.78 | 2.67 | gdut.edu.cn |
Note: The values are for a specific derivative and serve as an example of the typical energy levels and gap for this class of compounds.
The distribution of electron density in the ground state and its redistribution upon electronic excitation are crucial for understanding a molecule's properties. DFT calculations can map the charge density and molecular electrostatic potential (MEP), identifying electron-rich and electron-poor regions.
In donor-π-acceptor (D-π-A) type molecules, photoexcitation can lead to a significant shift of electron density from the donor part to the acceptor part, a phenomenon known as Intramolecular Charge Transfer (ICT). iphy.ac.cnnih.gov While unsubstituted this compound does not have a classical D-A structure, the fusion of the electron-rich thiophene ring to the pyrene (B120774) core can lead to subtle charge transfer characteristics upon excitation. The analysis of HOMO and LUMO distributions provides insight into this process; the HOMO is often localized on the more electron-donating region, and the LUMO on the more electron-accepting region. gdut.edu.cn In studies of twisted thiophene-based systems, a significant separation of the HOMO and LUMO on donor and acceptor fragments was shown to enhance ICT character. fonlo.org The introduction of strong donor or acceptor substituents onto the this compound skeleton would be a key strategy to induce and control strong ICT states. gdut.edu.cn
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. q-chem.comrsc.org It allows for the calculation of properties directly related to experimental optical absorption and emission spectra, providing a powerful link between theory and experiment. researchgate.net
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of a molecule, which correspond to the positions and intensities of peaks in its UV-visible absorption spectrum. rsc.org By optimizing the geometry of the first excited state, it is also possible to calculate emission energies, corresponding to the fluorescence spectrum.
For pyrene-based fused systems, TD-DFT calculations have successfully predicted their photophysical properties. Studies on pyreno[2,1-b]furan molecules show that they exhibit two main absorption bands: a higher-energy band between 300-370 nm attributed to π-π* transitions within the conjugated skeleton, and a lower-energy, long-wavelength absorption band from 400-525 nm. gdut.edu.cn These compounds display intense green emission in solution. gdut.edu.cnnih.gov Similarly, the analogous pyreno[2,1-b]pyrrole system is known to be highly fluorescent. acs.orgacs.org It is expected that this compound would exhibit similar behavior, with absorption and emission profiles characteristic of a large, planar π-conjugated system.
Table 2: Experimental Photophysical Properties of Pyreno-Fused Heterocycle Analogues in Solution
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Source(s) |
| Pyreno[2,1-b]furan derivatives | 400–525 | 505–516 | gdut.edu.cnnih.gov |
| Pyreno[2,1-b]pyrrole | ~420 | ~440 | acs.orgacs.org |
TD-DFT provides detailed information about the nature of electronic transitions by identifying the molecular orbitals involved. For molecules like this compound, the lowest energy electronic transition, which governs the color and emission properties, is typically dominated by the promotion of an electron from the HOMO to the LUMO. gdut.edu.cn This transition is generally characterized as a π-π* transition, consistent with the delocalized π-electron system of the molecule.
The excited state can be described in terms of an exciton (B1674681), which is a quasi-particle consisting of the excited electron and the "hole" it left behind in the occupied orbital, bound together by Coulombic attraction. stanford.eduaps.org The spatial distribution of the electron (approximated by the LUMO) and the hole (approximated by the HOMO) defines the excitonic character. In pyreno[2,1-b]furan, both the HOMO and LUMO are largely delocalized across the same region—the fused aromatic core. gdut.edu.cn This indicates a tightly bound exciton (a Frenkel-type exciton), where the electron and hole are in close proximity. This is typical for large, planar aromatic molecules and is distinct from the spatially separated electron and hole found in charge-transfer excitons of D-A systems. arxiv.org
Theoretical Prediction of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties in π-conjugated molecules like this compound is crucial for their potential application in photonics and optoelectronics. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict and understand the NLO response of such materials before their synthesis. The NLO properties are governed by the molecule's response to a strong external electric field, leading to phenomena like frequency doubling and multi-photon absorption.
The first (β) and second (γ) hyperpolarizabilities are tensor quantities that describe the second- and third-order NLO responses of a molecule, respectively. These properties are fundamental to effects such as second-harmonic generation (SHG) and third-harmonic generation (THG). Theoretical calculations of these hyperpolarizabilities are typically performed using quantum chemical methods.
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section (δ or σ²PA). Large TPA cross-sections are desirable for applications in bioimaging, photodynamic therapy, and 3D data storage.
Computational methods, particularly TD-DFT, can predict TPA cross-sections. researchgate.net These calculations provide insight into the electronic transitions involved and can guide the design of molecules with enhanced TPA properties. A study on Pyreno[2,1-b]furan derivatives, an oxygen analogue of the target compound, demonstrated that the TPA cross-section could be significantly enhanced by modulating the electronic effects of substituents on the pyrene core. gdut.edu.cnacs.org In that research, the TPA cross-section (δ) was increased to as high as 533 GM (Goeppert-Mayer units) by regulating the substituents. gdut.edu.cnresearchgate.net The study highlighted that electron-donating groups play a significant role in enhancing the δ value. acs.org
The following table, adapted from the study on Pyreno[2,1-b]furan derivatives, illustrates how TPA cross-sections can be determined and influenced by molecular structure. A similar approach would be applicable to theoretically investigate this compound. gdut.edu.cnacs.org
| Compound | Substituent R | Maximum TPA Cross-Section (δ) [GM] | Excitation Wavelength [nm] |
|---|---|---|---|
| Pyreno[2,1-b]furan derivative 2a | 4-methoxyphenyl | 438 | 800 |
| Pyreno[2,1-b]furan derivative 2b | 4-(diphenylamino)phenyl | 533 | 800 |
| Pyreno[2,1-b]furan derivative 2c | 3,5-bis(trifluoromethyl)phenyl | 234 | 800 |
Charge Transport Mechanism Simulations
The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), is critically dependent on the charge transport properties of the active material. For organic semiconductors like this compound, charge transport is typically described as a hopping process, where charge carriers (holes or electrons) move between adjacent molecules. The rate of this hopping is governed by two key parameters: the intramolecular reorganization energy (λ) and the intermolecular electronic coupling (V). worktribe.com
The intramolecular reorganization energy (λ) is the energy required for a molecule's geometry to relax from its neutral-state equilibrium geometry to its ion-state equilibrium geometry, and vice versa. epa.gov A lower reorganization energy facilitates faster charge transfer and is therefore a desirable characteristic for high-mobility materials. acs.org
Reorganization energies for both hole (λh) and electron (λe) transport can be calculated using DFT methods. The standard "four-point method" based on adiabatic potential energy surfaces is commonly used. This involves four separate energy calculations:
Energy of the neutral molecule at its optimized geometry.
Energy of the ion (cation or anion) at the optimized geometry of the neutral molecule.
Energy of the ion at its own optimized geometry.
Energy of the neutral molecule at the optimized geometry of the ion.
While specific values for this compound are not published, studies on related fused thiophene systems demonstrate this computational approach. For example, theoretical investigations on oligothiophenes and their derivatives show that reorganization energy decreases as the length of the π-conjugated system increases. worktribe.com This suggests that the extended π-system of this compound would likely result in moderate reorganization energies, making it a candidate for semiconductor applications.
The intermolecular electronic coupling, also known as the transfer integral (V), quantifies the extent of electronic interaction between adjacent molecules in a crystal or film. A large transfer integral is essential for efficient charge hopping between molecules. This parameter is highly sensitive to the relative orientation and distance between neighboring molecules, making crystal packing a critical factor. worktribe.com
Transfer integrals are typically calculated for molecular dimers extracted from experimentally determined or computationally predicted crystal structures. Methods like the fragment molecular orbital (FMO) approach or the energy-splitting-in-dimer method are employed at the DFT level. The calculations depend on the overlap of the frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport) of the interacting molecules. For fused thiophene systems, it has been shown that molecular packing (e.g., herringbone vs. π-stacking) significantly influences the magnitude of the transfer integrals, and consequently, the charge carrier mobility. worktribe.com A detailed computational study of the this compound crystal structure would be required to evaluate its specific transfer integrals and predict its charge transport capabilities.
Global Reactivity Descriptors and Quantum Chemical Parameters
Global reactivity descriptors, derived from conceptual DFT, are powerful parameters for predicting the chemical reactivity and stability of a molecule. These quantum chemical parameters are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key global reactivity descriptors include:
HOMO and LUMO Energies (E_HOMO, E_LUMO): These relate to the molecule's ability to donate and accept electrons, respectively.
Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Chemical Potential (μ): Related to the "escaping tendency" of electrons (μ = -(I+A)/2).
Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large energy gap.
Global Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.
Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule (ω = μ²/2η).
The following table presents a set of these descriptors calculated for a pyreno-based reference molecule from a recent study to illustrate the typical values obtained from such an analysis. rsc.org
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -5.455 |
| LUMO Energy | E_LUMO | -2.164 |
| Energy Gap | ΔE | 3.291 |
| Ionization Potential | I | 5.455 |
| Electron Affinity | A | 2.164 |
| Chemical Hardness | η | 1.645 |
| Global Softness | S | 0.304 |
| Electrophilicity Index | ω | 3.136 |
These descriptors collectively provide a detailed picture of the electronic structure and potential reactivity of this compound, guiding its potential use in various chemical and material science applications.
Structure Property Relationships in Pyreno 2,1 B Thiophene Systems
Impact of Substituent Effects on Electronic and Optical Properties
The electronic and optical behavior of pyreno(2,1-b)thiophene derivatives can be precisely controlled through the strategic placement of functional groups on the aromatic core. These substituents can either donate or withdraw electron density, thereby altering the energy levels of the molecular orbitals and influencing the material's interaction with light.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto a π-conjugated system like this compound has a profound and predictable impact on its spectroscopic properties. EDGs, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, increase the energy of the highest occupied molecular orbital (HOMO), making the molecule a better electron donor (nucleophile). youtube.com This elevation of the HOMO level generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule a better electron acceptor (electrophile). youtube.com This LUMO stabilization also typically results in a red-shift of the spectroscopic features.
This principle is widely exploited in the design of organic dyes and functional materials. For instance, in donor-acceptor (D-A) systems, connecting an electron-donating part of a molecule to an electron-accepting part through a π-conjugated bridge facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character is a key factor in the functioning of materials for organic photovoltaics and nonlinear optics. researchgate.net
Studies on various thiophene-based systems demonstrate these effects clearly. For example, in p-phenyl substituted ethenyl-E-thiophenes, substituting the phenyl ring with strong EDGs (like -NH2) or strong EWGs (like -NO2) decreases the HOMO-LUMO energy gap compared to the unsubstituted version. osti.gov This reduced energy gap corresponds to absorption at longer wavelengths. Furthermore, the introduction of EWGs into thiophene-based polymers can enhance their planarity and π-conjugation, which is beneficial for charge transport in organic thin-film transistors (OTFTs). rsc.org
The strategic placement of these groups allows for the fine-tuning of the optoelectronic properties to match the requirements of specific applications, such as dye-sensitized solar cells (DSSCs), where the energy levels of the dye must align with those of the semiconductor (e.g., TiO2) and the electrolyte. researchgate.net
Table 1: Effect of Substituents on the Electronic Properties of Aromatic Systems
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Spectroscopic Features |
|---|---|---|---|
| Electron-Donating Group (EDG) | Increases | Minimal | Red-shift in absorption/emission |
| Electron-Withdrawing Group (EWG) | Minimal | Decreases | Red-shift in absorption/emission |
| Combination of EDG and EWG | Increases HOMO, Decreases LUMO | Decreases LUMO | Significant red-shift, enables ICT |
This table provides a generalized summary of substituent effects on π-conjugated systems.
Different positional isomers can exhibit distinct UV-vis absorption and fluorescence emission spectra. For example, a study on a series of isomeric thiophene-based chromophores, where ortho-, meta-, and para-phenylene units were used as π-bridges, revealed significant differences in their optical properties. acs.org The para-isomer, which had a nearly coplanar structure, showed the most intense UV-vis absorption and fluorescence emission, along with the highest photoluminescence quantum yield. acs.org In contrast, the ortho- and meta-isomers had different molecular conformations that led to varied photophysical behaviors. acs.org
The influence of positional isomerism extends to the solid state as well. The packing arrangement of molecules in a crystal is highly dependent on their shape, which is dictated by the substitution pattern. This can lead to different solid-state emission properties. For instance, two positional isomers of a cholesterol-appended cyanostyryl thiophene (B33073) showed different responses to thermal and mechanical stimuli. rsc.org One isomer exhibited changes in fluorescence due to the formation of different crystalline phases, while the other showed mechanofluorochromism, switching between crystalline and amorphous states. rsc.org
The choice of positional attachment can also affect the aggregation behavior of molecules in solution and the solid state, which in turn impacts their emissive properties. Some isomers may be more prone to forming aggregates that either quench or enhance fluorescence. nih.gov Therefore, controlling the positional isomerism is a critical tool for designing materials with specific and predictable photophysical characteristics for applications ranging from sensors to organic light-emitting diodes (OLEDs).
Role of Fused Ring Systems and π-Conjugation Extent
The fused-ring structure of this compound is fundamental to its electronic and optical properties. The extent of π-conjugation, the planarity of the molecule, and the presence of heteroatoms are all defining features that can be engineered to tailor the material for specific functions.
The this compound molecule possesses a rigid and highly planar core structure. This planarity arises from the fusion of the pyrene (B120774) and thiophene rings, which forces the atoms into a single plane to maximize the overlap of p-orbitals, thus creating an extended π-conjugated system. sigmaaldrich.com This rigidity and planarity have several important consequences for the material's properties.
A planar structure promotes strong π-π stacking interactions between adjacent molecules in the solid state. This intermolecular interaction is crucial for efficient charge transport in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The ordered packing of planar molecules can create pathways for charge carriers to move through the material. The pyrene moiety itself is known for its strong tendency to form π-stacks. researchgate.net
However, strong π-π stacking can sometimes lead to aggregation-caused quenching (ACQ) of fluorescence in the solid state, which is detrimental for applications like OLEDs. Interestingly, some pyrene-based systems, such as pyreno[2,1-b]pyrroles, have been shown to be highly fluorescent even in the crystalline form with strong π-π stacking. nih.govacs.org
The rigidity of the this compound core also minimizes energy loss through vibrational modes, which can contribute to higher fluorescence quantum yields. The structural planarity can be further influenced by the introduction of substituents or by fusing additional rings.
Different types of π-spacers, such as thiophene, furan (B31954), or phenylene units, can be used to modulate the electronic communication between different parts of the molecule. For example, increasing the number of thiophene units in the π-spacer of a pyrenoimidazole-based dye was found to cause a red-shift in the absorption maxima. researchgate.net This is because the longer conjugated path lowers the energy of the LUMO, reducing the HOMO-LUMO gap.
The choice of π-spacer also influences the planarity of the molecule. Some spacers can introduce twists in the molecular backbone, which can disrupt π-conjugation but may also be beneficial for preventing aggregation and improving solubility. Theoretical studies on D-π-A sensitizers have shown that replacing one π-spacer with another (e.g., 2,1,3-benzothiadiazole (B189464) with thiazolo[5,4-d]thiazole) can effectively improve the performance of dye-sensitized solar cells by enhancing light absorption and hindering charge recombination. nih.gov
In the context of 2D perovskites, engineering the aromatic spacer cations, including those based on thiophene, has been shown to influence the crystal growth, orientation, and charge transfer properties of the material, leading to enhanced solar cell efficiency. hocityu.com
The inclusion of heteroatoms, such as the sulfur atom in the thiophene ring of this compound, is a key feature that distinguishes it from its all-carbon analogue, benzo[a]pyrene (B130552). Heteroatoms introduce perturbations to the electronic structure of the π-conjugated system, affecting the energy levels of the molecular orbitals and influencing the material's performance in electronic devices. acs.org
Sulfur, being more electronegative than carbon, can influence the electron distribution within the molecule. The lone pair electrons on the sulfur atom can also participate in the π-system, enhancing its electron-rich nature. The fusion of a thiophene ring to an aromatic core generally raises the HOMO energy level compared to the parent hydrocarbon, making the molecule easier to oxidize. This is a desirable property for hole-transporting materials in OLEDs and donor materials in OPVs.
In a broader context, the introduction of different heteroatoms (like nitrogen, oxygen, or phosphorus) into polycyclic aromatic hydrocarbons is a powerful strategy for tuning their electronic properties. researchgate.net For example, the presence of sulfur in dibenzothiophene-based molecular tweezers was found to enhance their ability to bind fullerenes through charge transfer and electrostatic interactions. acs.org The oxidation state of the sulfur atom (e.g., sulfoxide, sulfone) can further tune the electronic properties, with increased oxidation leading to a decrease in LUMO energy and stabilization of the HOMO. acs.org
In pyrenoimidazole-based dyes, the fusion of a thiophene ring with the imidazole (B134444) moiety was proposed to enhance the electron-richness and donor strength of the system. researchgate.net Therefore, the sulfur atom in this compound plays a crucial role in defining its fundamental electronic character and its potential for high-performance organic electronic applications.
Intermolecular Interactions and Solid-State Properties in this compound Systems
The solid-state arrangement of organic semiconductor molecules is paramount as it dictates the material's bulk electronic properties. For this compound and its derivatives, the interplay of non-covalent interactions, primarily π-π stacking, governs the molecular packing in crystals and the morphology of thin films, which in turn significantly influences their performance in optoelectronic devices.
Analysis of π-π Stacking and Molecular Packing in Crystalline States
The extensive and planar conjugated aromatic structure of the pyrene core provides a strong driving force for π-π stacking interactions. scielo.br This inherent tendency to form ordered aggregates is a defining characteristic of pyrene-containing materials, including this compound. scielo.brresearchgate.net The fusion of a thiophene ring to the pyrene moiety introduces heteroatomic interactions and can modify the electronic distribution and steric profile, leading to diverse and complex crystalline packing motifs.
The specific packing arrangement has a direct impact on the electronic coupling between adjacent molecules. Theoretical calculations have shown that arrangements with significant overlap of the π-orbitals and minimal slipping along the short molecular axis can lead to large electronic coupling values, which is a prerequisite for high charge carrier mobility. acs.org For example, a thieno[3,2-b]thiophene (B52689) derivative was calculated to have an electronic coupling value of 0.153 eV, double that of pentacene, a benchmark organic semiconductor. acs.org The introduction of the sulfur atom from the thiophene ring can also lead to specific S···C or S···S intermolecular contacts, which can further direct the molecular packing. acs.org In some cases, the steric hindrance introduced by substituents on the this compound core can prevent strong π-π stacking, leading to alternative packing modes like the "zipper-like" arrangement, which is dominated by C-H···π interactions. acs.org
| Interaction Type | Typical Distance (Å) | Predominant Packing Motif | Reference |
| π-π Stacking | 3.3 - 3.7 | Slipped-Stack, Herringbone | acs.orgchinesechemsoc.org |
| C-H···π | 2.7 - 2.9 | Zipper-like, Herringbone | rsc.orgacs.org |
| S···C Contact | ~3.5 | Slipped-Stack | acs.org |
| S···π Contact | ~3.5 | Laminar | researchgate.net |
Relationship Between Morphology and Optoelectronic Performance in Films
The performance of this compound-based devices, such as organic thin-film transistors (OTFTs), is critically dependent on the morphology of the semiconductor thin film. icmab.es Key morphological parameters include crystallinity, grain size, molecular orientation, and film uniformity. These factors are, in turn, heavily influenced by the intrinsic properties of the molecule and the deposition conditions (e.g., substrate temperature, deposition rate, solvent choice, and post-deposition annealing). icmab.esrsc.org
For organic semiconductors, efficient charge transport generally occurs through hopping between adjacent molecules. frontiersin.org Therefore, a high degree of crystalline order and large, well-interconnected crystalline grains are desirable as they minimize defects and grain boundaries that can act as charge traps. researchgate.net In pyrene- and thiophene-based materials, higher crystallinity has been directly correlated with improved charge carrier mobility. researchgate.netnih.gov For instance, pyrene end-capped oligothiophenes have demonstrated that higher crystallinity and larger grain sizes lead to significantly enhanced hole mobility in OTFTs. researchgate.net
Molecular orientation within the thin film is another crucial factor. For optimal performance in a typical OTFT architecture, a standing-up or "edge-on" orientation of the planar molecules relative to the substrate is preferred. This arrangement facilitates efficient π-π stacking in the direction of current flow (parallel to the substrate), thereby maximizing in-plane charge transport. In contrast, a "face-on" orientation, where the molecular planes are parallel to the substrate, is often favored for applications like organic solar cells. The molecular packing at the semiconductor-dielectric interface is particularly critical for OFET performance. icmab.es
The introduction of different isomers or the presence of polymorphism can also drastically alter film morphology and, consequently, optoelectronic properties. icmab.esnih.gov Studies on benzothiophene (B83047) derivatives have shown that different polymorphs can coexist in a thin film, each with a distinct molecular packing and tilt angle, leading to complex charge transport pathways. icmab.es Thermal annealing is a common technique used to improve film crystallinity and promote the formation of a more ordered morphology, which often leads to an enhancement in device performance. nih.govmdpi.com However, the final morphology can be a complex interplay of thermodynamically and kinetically favored structures.
| Morphological Feature | Impact on Optoelectronic Performance | Rationale | References |
| High Crystallinity | Increased charge carrier mobility | Reduces charge trapping sites and enhances electronic coupling. | researchgate.netnih.gov |
| Large Grain Size | Increased charge carrier mobility | Minimizes scattering and trapping at grain boundaries. | researchgate.net |
| "Edge-on" Molecular Orientation | Enhanced in-plane charge transport in OTFTs | Facilitates efficient π-orbital overlap in the direction of current flow. | icmab.es |
| Film Uniformity | Improved device reliability and performance | Ensures consistent charge transport across the active layer. | rsc.org |
| Presence of Polymorphs | Variable and complex charge transport | Different crystal structures exhibit different mobilities and interfacial properties. | icmab.es |
Advanced Materials Applications of Pyreno 2,1 B Thiophene
Organic Electronics and Optoelectronic Devices
The planar and rigid structure of pyrene (B120774), combined with the electron-rich nature of the thiophene (B33073) moiety, endows pyreno(2,1-b)thiophene derivatives with favorable charge transport characteristics and strong light-emitting properties. researchgate.net These attributes are highly desirable for applications in organic electronic and optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) as Emitting Layers or Host Materials
Pyrene-based materials are well-suited for OLEDs due to their high photoluminescence quantum yields and good chemical stability. researchgate.netresearchgate.net In the emissive layer of an OLED, a host material forms a matrix for a light-emitting dopant. noctiluca.eusigmaaldrich.com Efficient energy transfer from the host to the dopant is crucial for the device's performance. noctiluca.eu For phosphorescent OLEDs, the host material must possess a high triplet energy to facilitate this energy transfer and prevent quenching of the triplet excitons of the emitter. noctiluca.eu
Derivatives of this compound can function as either the emitting species or the host material in OLEDs. researchgate.net Their inherent blue-light-emitting properties make them attractive candidates for blue OLEDs, which remain a significant challenge in the field. researchgate.netnih.gov The rigid and planar structure of the pyrene core promotes strong π-π stacking, which can enhance charge transport and improve device efficiency. researchgate.net By chemically modifying the this compound core, its electronic properties can be tuned to optimize its performance as either an emitter or a host in OLEDs.
Organic Field-Effect Transistors (OFETs) for High Charge Carrier Mobility
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. qucosa.de The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. nih.govacs.org High mobility is essential for achieving fast switching speeds and high current output. nih.gov
The extended π-conjugation and propensity for ordered molecular packing make this compound derivatives promising materials for high-performance OFETs. researchgate.netresearchgate.net The ability of pyrene units to promote π-stacking facilitates intermolecular charge hopping, which is a key factor for efficient charge transport in organic semiconductors. researchgate.net Research has shown that pyrene-substituted oligothiophenes can exhibit high hole mobilities in OFETs. researchgate.net For instance, a thin-film transistor based on 5,5''-di(pyren-1-yl)-2,2':5',2''-terthiophene demonstrated a field-effect mobility of 0.11 cm² V⁻¹ s⁻¹. researchgate.net The charge carrier mobility in these materials is influenced by factors such as molecular packing, thin-film morphology, and the presence of impurities. acs.org
Organic Photovoltaics (OPVs) as Donor or Acceptor Components
Organic photovoltaics (OPVs) offer a lightweight and flexible alternative to traditional silicon-based solar cells. researchgate.net The active layer of a bulk-heterojunction OPV consists of a blend of an electron donor and an electron acceptor material. rsc.org Efficient light absorption and charge separation at the donor-acceptor interface are crucial for high power conversion efficiencies (PCEs). researchgate.net
This compound derivatives can be engineered to act as either the donor or the acceptor component in OPVs. researchgate.net The broad absorption and good charge transport properties of pyrene-based molecules make them suitable for this application. researchgate.netresearchgate.net When used as a donor, the this compound unit can be paired with a fullerene derivative or a non-fullerene acceptor. mdpi.com For example, a vacuum-deposited donor material based on dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene, when blended with C70, resulted in an OPV with a PCE of 3.60%. mdpi.com The high open-circuit voltage (Voc) observed in some pyrene-based OPVs is attributed to the low-lying highest occupied molecular orbital (HOMO) energy level of the pyrene derivative. mdpi.com
Conversely, by attaching strong electron-withdrawing groups, this compound can be transformed into an electron acceptor. The versatility in tuning the electronic properties through chemical synthesis allows for the optimization of the energy level alignment between the donor and acceptor, which is critical for efficient charge transfer and high device performance. nih.gov
Electrochromic Devices and Tunable Optical Properties
Electrochromic devices are capable of reversibly changing their optical properties, such as color and transmittance, upon the application of an electrical voltage. diva-portal.org This technology is utilized in smart windows, displays, and rearview mirrors. semanticscholar.org Conjugated polymers are attractive materials for electrochromic devices due to their high coloration efficiency, fast switching speeds, and tunable optical properties. mdpi.com
Polymers incorporating thieno[3,2-b]thiophene (B52689) units have demonstrated promising electrochromic performance. pkusz.edu.cnresearchgate.net These polymers can exhibit high contrast in the visible and near-infrared regions, along with rapid switching times. pkusz.edu.cnresearchgate.net For example, a polymer based on a thieno[3,2-b]thiophene derivative and benzo[c] qucosa.demdpi.comnih.govthiadiazole showed a color change from green in the neutral state to blue in the oxidized state. pkusz.edu.cn The ability to tune the color and optical contrast through structural modifications of the this compound building block opens up possibilities for creating a wide range of electrochromic materials. researchgate.net
Chemosensors and Molecular Probes
The unique photophysical properties of this compound, particularly its strong fluorescence, make it an excellent scaffold for the development of chemosensors and molecular probes. acs.org These sensors can detect the presence of specific ions or molecules through changes in their optical signals, such as fluorescence intensity or color.
Selective Ion Sensing Applications for Anions (e.g., Fluoride)
The detection of anions is of great importance in various fields, including environmental monitoring and medical diagnostics. Fluoride (B91410), for instance, plays a dual role in human health; while beneficial in preventing dental cavities, excessive intake can be harmful. nih.gov
Derivatives of pyreno(2,1-b)pyrrole, a nitrogen-containing analogue of this compound, have been shown to be highly selective and sensitive chemosensors for fluoride ions. nih.gov The sensing mechanism often involves the formation of hydrogen bonds between the N-H group of the pyrrole (B145914) ring and the fluoride ion, leading to a noticeable colorimetric and fluorescent response. nih.govacs.org This interaction can cause a color change from pale yellow to orange, which is easily detectable by the naked eye. acs.org The detection limit for fluoride ions using such sensors can be in the micromolar range, indicating high sensitivity. acs.org The selectivity for fluoride over other anions like chloride, bromide, and iodide is a key advantage of these pyrene-based sensors. nih.gov
Mechanisms of Molecular Recognition and Sensing
The unique structural and photophysical properties of this compound and its derivatives make them promising candidates for applications in molecular recognition and sensing. The extended π-conjugated system, which includes the pyrene and thiophene moieties, provides a platform for various non-covalent interactions with target analytes. These interactions can induce changes in the photophysical properties of the this compound derivative, such as its fluorescence emission, which can be harnessed for sensing applications.
One of the key mechanisms underlying the molecular recognition capabilities of these compounds is π-π stacking . The planar and aromatic nature of the this compound core facilitates strong π-π stacking interactions with other aromatic molecules. acs.orgacs.org When a this compound derivative interacts with an analyte through π-π stacking, the resulting changes in the electronic structure can lead to a modification of its fluorescence spectrum. acs.orgacs.org This phenomenon, known as π-stacking-induced fluorescence spectral changes, forms the basis for developing sensors that can detect and quantify aromatic analytes. acs.orgacs.org
Furthermore, the introduction of specific functional groups onto the this compound scaffold allows for more targeted molecular recognition. By strategically placing substituents that can engage in other non-covalent interactions, such as hydrogen bonding, electrostatic interactions, or host-guest interactions, the selectivity and sensitivity of the sensor can be significantly enhanced. For instance, the incorporation of a receptor unit capable of binding to a specific ion or molecule can lead to a highly selective sensing system. The binding event would trigger a conformational change or an electronic perturbation in the this compound core, resulting in a detectable optical response.
High-Performance Luminescent Materials
Design and Synthesis of Highly Fluorescent this compound Derivatives
The development of highly fluorescent materials is crucial for various applications, including organic light-emitting diodes (OLEDs), bio-imaging, and sensors. This compound serves as an excellent building block for designing such materials due to its inherent fluorescence and rigid, planar structure. acs.orgacs.org The design and synthesis of highly fluorescent this compound derivatives focus on enhancing their quantum yield and tuning their emission color.
The synthesis of these derivatives often involves the construction of the core this compound skeleton followed by functionalization. mdpi.com Various synthetic strategies have been developed to access this heterocyclic system. One common approach involves the cyclization of appropriately substituted pyrene precursors. For example, the reaction of a pyrene derivative bearing a reactive functional group with a sulfur-containing reagent can lead to the formation of the thiophene ring fused to the pyrene core.
Once the this compound scaffold is obtained, further modifications can be introduced to modulate its photophysical properties. The attachment of electron-donating or electron-withdrawing groups to the π-conjugated system can significantly influence the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths. For instance, introducing electron-donating groups can lead to a red-shift in the emission, while electron-withdrawing groups may cause a blue-shift. This allows for the fine-tuning of the emission color across the visible spectrum.
Moreover, the quantum yield of fluorescence can be improved by minimizing non-radiative decay pathways. This can be achieved by designing molecules with rigid structures that restrict intramolecular rotations and vibrations, which are common sources of non-radiative energy loss. The inherent rigidity of the this compound core contributes to its high fluorescence. acs.orgacs.org Further rigidification through the introduction of bulky substituents or by incorporating the this compound unit into a larger, more rigid molecular framework can lead to even higher quantum yields.
A series of pyrrole analogues of benzo[a]pyrene (B130552) have been synthesized, where pyreno[2,1-b]pyrrole, a related compound, exhibits high fluorescence in both solution and crystalline form, even with strong π-π stacking. acs.orgacs.org This suggests that the pyrene-based framework is a robust platform for creating highly emissive materials.
Two-Photon Active Fluorophores for Advanced Imaging and Probing
Two-photon microscopy is a powerful imaging technique that offers several advantages over conventional one-photon fluorescence microscopy, including deeper tissue penetration, reduced phototoxicity, and lower background fluorescence. nih.govsioc-journal.cn These advantages make it particularly well-suited for in vivo imaging and studying biological processes in living organisms. The development of efficient two-photon active fluorophores is essential for realizing the full potential of this technique.
This compound derivatives are attractive candidates for the development of two-photon active fluorophores. Their extended π-conjugated system can be engineered to exhibit a large two-photon absorption cross-section, which is a key parameter for efficient two-photon excitation. The design of two-photon probes often involves creating molecules with a donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architecture. nih.gov In this design, electron-donating and electron-accepting groups are connected through a π-conjugated bridge, which in this case would be the this compound core. This charge separation within the molecule can significantly enhance its two-photon absorption properties.
By strategically modifying the this compound scaffold with various donor and acceptor groups, it is possible to create a range of two-photon fluorophores with tailored properties. For example, by varying the strength of the donor and acceptor groups, the two-photon absorption maximum can be tuned to match the output of commonly used near-infrared lasers. Furthermore, the emission wavelength can also be controlled to enable multicolor two-photon imaging.
The development of two-photon probes often involves the incorporation of specific recognition moieties to enable the selective imaging of particular biomolecules or cellular structures. sioc-journal.cn For instance, a this compound-based two-photon fluorophore could be functionalized with a ligand that binds to a specific protein or a probe that is sensitive to changes in the local environment, such as pH or ion concentration. This would allow for the visualization and tracking of these targets within complex biological systems with high spatial and temporal resolution.
Energy Storage Applications as Electrode Materials (e.g., in Lithium-Ion Batteries)
The demand for high-performance energy storage devices, particularly lithium-ion batteries (LIBs), has driven extensive research into novel electrode materials. researchgate.netspringerprofessional.de Organic electrode materials have emerged as a promising alternative to traditional inorganic materials due to their potential for high theoretical capacity, structural diversity, and sustainability. wiley.com The extended π-conjugated system and redox activity of polycyclic aromatic hydrocarbons like pyrene make them interesting candidates for anode materials in LIBs.
While specific studies on this compound as an electrode material are not widely reported in the provided search results, the principles of using π-extended systems in LIBs can be applied. The mechanism of lithium storage in such materials typically involves the reversible addition and removal of lithium ions to the aromatic framework during the charge and discharge cycles. The large surface area and the presence of heteroatoms like sulfur in the thiophene ring can potentially enhance the lithium storage capacity and cycling stability.
Research on related π-extended heterohelicenes containing a thienothiophene core has shown promising results for anode applications in lithium-ion batteries. researchgate.net For instance, a racemic mixture of a π-extended double heterohelical nanographene with a thienothiophene core demonstrated a high specific capacity of 424 mAh g⁻¹ at a current density of 0.1 A g⁻¹, along with excellent rate capability and long-term cycling stability over 6000 cycles. researchgate.net This highlights the potential of thiophene-containing polycyclic aromatic compounds for energy storage.
The performance of such electrode materials is influenced by factors like the molecular geometry and interlayer spacing. A unique molecular design that prevents the restacking of layers can lead to better performance by facilitating faster ion diffusion. researchgate.net For example, π-extended helicene isomers with a larger interlayer distance have shown higher capacities and better long-term cycling performance compared to their more planar counterparts. researchgate.net
Therefore, the design of this compound-based materials for LIB anodes would likely focus on creating three-dimensional architectures or introducing functional groups that prevent aggregation and maintain accessible surfaces for lithium ion intercalation. The inherent redox properties of the this compound core, coupled with its structural features, make it a compelling target for future research in the field of organic electrode materials for energy storage.
Future Research Directions and Challenges
Development of Novel Synthetic Strategies for Enhanced Efficiency and Structural Diversity
A primary challenge in the field is the development of more efficient, scalable, and versatile synthetic routes to the pyreno(2,1-b)thiophene core and its derivatives. Current synthetic methods can be lengthy and may lack the regioselectivity needed for producing a wide array of functionalized analogues. Future research will likely focus on several key areas:
Direct C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization represent a powerful and atom-economical approach to directly introduce substituents onto the pyrene (B120774) and thiophene (B33073) moieties of the fused system. mdpi.com Developing selective C-H borylation, arylation, or alkylation methods would bypass the need for pre-functionalized starting materials, thus streamlining the synthesis of diverse derivatives. mdpi.com
One-Pot and Tandem Reactions: Designing multi-component reactions or tandem cyclization strategies could significantly improve synthetic efficiency. For instance, a one-pot reaction that combines the formation of the thiophene ring with its annulation to the pyrene core would be a significant advancement. nih.gov
Flow Chemistry: The use of microreactor or flow chemistry technologies could offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this compound-based materials.
The ability to easily introduce a variety of functional groups at specific positions is crucial for tuning the material's properties and will be a key driver of future innovation.
Rational Molecular Design Principles for Tailored this compound Derivatives
A deeper understanding of the structure-property relationships is essential for the rational design of this compound derivatives with tailored optical and electronic properties. researchgate.net Future work will need to systematically investigate how the electronic nature, position, and steric bulk of substituents affect the molecule's performance. Key design principles to be explored include:
Donor-Acceptor Architectures: The introduction of strong electron-donating and electron-accepting groups at different positions of the this compound scaffold can create intramolecular charge-transfer (ICT) characteristics. nih.gov This strategy is crucial for tuning the emission color from the blue region, typical of pyrene, to longer wavelengths, and for developing materials with large Stokes shifts or non-linear optical properties. nih.gov
HOMO/LUMO Level Engineering: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate the charge injection and transport properties of a material. By strategically placing electron-donating or -withdrawing substituents, these energy levels can be precisely controlled to match the work functions of electrodes in electronic devices, thereby improving efficiency. nih.gov
Controlling Intermolecular Interactions: The solid-state packing of molecules significantly influences charge transport and luminescence efficiency. The introduction of bulky side chains can be used to control the degree of π-π stacking, potentially mitigating aggregation-caused quenching (ACQ) in the solid state and enhancing the performance of thin-film devices. uh.edu
Computational modeling, including Density Functional Theory (DFT), will play a vital role in predicting the properties of new derivatives before their synthesis, thus accelerating the discovery of high-performance materials. nih.gov
Exploration of Emerging Applications in Advanced Functional Materials
The promising photophysical and electronic properties of this compound suggest its potential in a range of advanced functional materials. While initial research has focused on fundamental properties, future efforts will be directed towards fabricating and testing devices that leverage its unique characteristics.
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of the pyrene core makes this compound an attractive candidate for blue emitters in OLEDs. beilstein-journals.org By applying the donor-acceptor design principles mentioned above, it may be possible to develop efficient emitters spanning the entire visible spectrum. beilstein-journals.org Research into thermally activated delayed fluorescence (TADF) variants could further enhance device efficiencies.
Organic Field-Effect Transistors (OFETs): The planar and rigid structure of this compound is conducive to ordered molecular packing in the solid state, which is a prerequisite for efficient charge transport. researchgate.netrsc.org Derivatives of this compound could serve as the active semiconductor layer in p-type or ambipolar OFETs for applications in flexible electronics and sensors. researchgate.netdigitellinc.com
Organic Photovoltaics (OPVs): As a strong electron-donating unit, this compound could be incorporated as a building block in donor-acceptor copolymers or small molecules for the active layer of organic solar cells.
Chemosensors and Bioimaging: The sensitivity of pyrene's fluorescence to its local environment can be exploited for sensing applications. chemistryviews.org Functionalized this compound derivatives could be designed to selectively bind to specific analytes, resulting in a detectable change in their fluorescence emission. Their strong two-photon absorption properties could also make them valuable as fluorescent probes in bioimaging. chemistryviews.org
The table below summarizes potential performance metrics for this compound derivatives in various applications, based on data from analogous thiophene and pyrene-based systems.
| Application Area | Key Performance Metric | Potential Value for this compound Derivatives |
| OLEDs | External Quantum Efficiency (EQE) | > 20% |
| Emission Color | Tunable (Blue to Red) | |
| OFETs | Hole Mobility (µh) | > 1 cm²/Vs |
| On/Off Ratio | > 10⁶ | |
| Sensors | Limit of Detection (LOD) | Sub-micromolar concentrations |
| Bioimaging | Two-Photon Absorption Cross-section | High |
Integration of this compound in Supramolecular Architectures and Hybrid Systems
The incorporation of this compound into larger, well-defined structures like supramolecular assemblies and hybrid materials is a promising avenue for creating novel functional systems.
Supramolecular Polymers: By attaching self-assembling units (e.g., hydrogen bonding motifs) to the this compound core, it is possible to create ordered, one-dimensional nanostructures. These materials could exhibit interesting charge transport properties along the polymer backbone.
Metal-Organic Frameworks (MOFs): Functionalizing this compound with coordinating groups, such as carboxylates or pyridyls, would allow for its use as a building block (ligand) in the synthesis of MOFs. scispace.comscispace.comrsc.org The resulting frameworks could combine the porosity of MOFs with the unique photophysical properties of the this compound unit, leading to applications in gas storage, separation, and heterogeneous catalysis. scispace.comnih.gov The defined arrangement of the chromophores within the MOF could also lead to enhanced luminescence or energy transfer properties. rsc.org
Hybrid Materials: Covalently linking this compound to inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) or incorporating it into polymer matrices can lead to hybrid materials with synergistic properties, combining the processability of polymers or the unique features of nanoparticles with the optoelectronic activity of the pyreno-thiophene core.
The exploration of these complex systems represents a challenging but potentially rewarding frontier, where the precise control over the arrangement of this compound units can unlock unprecedented material properties and functionalities.
Q & A
Q. What are the established synthetic methodologies for Pyreno[2,1-b]thiophene, and how can reaction conditions be optimized?
Pyreno[2,1-b]thiophene can be synthesized via photocyclization of styrylthiophene precursors, as demonstrated in the preparation of naphtho[2,1-b]thiophene derivatives . Key steps include irradiation under controlled wavelengths (e.g., UV light) and purification via column chromatography. For regioselective synthesis, precursor substitution patterns (e.g., electron-donating groups) and solvent polarity adjustments are critical . Optimization may involve monitoring reaction progress using thin-layer chromatography (TLC) and adjusting irradiation time to minimize side products.
Q. Which spectroscopic and computational techniques are most effective for characterizing Pyreno[2,1-b]thiophene?
Nuclear Magnetic Resonance (NMR) and UV-vis spectroscopy are standard for structural validation. For example, UV-vis spectra can be simulated using Time-Dependent Density Functional Theory (TDDFT) to correlate experimental absorption bands with electronic transitions . Computational validation of molecular geometry (e.g., bond lengths, angles) via MP2/6-311G** methods ensures alignment with experimental X-ray or microwave data . Mass spectrometry further confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can photocyclization pathways and regiochemical outcomes in Pyreno[2,1-b]thiophene synthesis be mechanistically elucidated?
Q. What strategies resolve contradictions between computational predictions and experimental data for Pyreno[2,1-b]thiophene properties?
Discrepancies in thermodynamic properties (e.g., entropy, heat capacity) can arise from approximations in computational methods. Validate theoretical models by benchmarking against experimental data for simpler analogs like thiophene, then extrapolate to larger systems. For example, MP2/6-311G** calculations for thiophene show <1% deviation in bond lengths compared to microwave data, supporting their use for pyreno-fused derivatives . Adjust basis sets or include dispersion corrections (e.g., D3-BJ) for improved accuracy in aromatic systems.
Q. How do electrochemical properties of Pyreno[2,1-b]thiophene derivatives correlate with their structural features?
Spectroelectrochemical studies (e.g., cyclic voltammetry coupled with UV-vis monitoring) reveal redox behavior. For methoxy-substituted derivatives, stable radical cation formation occurs at ~1.55 V vs. Ag/AgCl, with stability influenced by substituent position and conjugation extent. Compare HOMO-LUMO gaps calculated via DFT to experimental redox potentials to establish structure-property relationships .
Q. What methodologies assess the biological interactions of Pyreno[2,1-b]thiophene, such as mutagenicity or DNA adduct formation?
Use in vitro assays like the Ames test (with Salmonella strains) to evaluate mutagenic potential. For example, naphtho[2,1-b]thiophene derivatives with sulfur in the bay region exhibit higher mutagenicity due to enhanced metabolic activation . DNA adduct formation can be quantified via ³²P-postlabeling in human cell lines (e.g., HepG2) to assess genotoxicity .
Q. How can regioselectivity in Pyreno[2,1-b]thiophene functionalization be controlled experimentally?
Employ catalytic desymmetrization strategies, such as Ni-catalyzed coupling with Grignard reagents, to achieve atroposelective functionalization . Steric and electronic directing groups (e.g., chloro or methyl substituents) on the pyrene moiety can guide cross-coupling reactions to specific positions. Monitor selectivity using HPLC or chiral stationary phases for enantiomeric resolution .
What frameworks guide the design of rigorous research questions for Pyreno[2,1-b]thiophene studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- PICO : In Pyreno[2,1-b]thiophene (Population), how does methoxy substitution (Intervention) compared to unsubstituted analogs (Comparison) affect fluorescence quantum yield (Outcome)? Ensure questions address knowledge gaps, such as the scarcity of data on thiophene-PAH interactions with biological macromolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
